(5-fluoro-1H-indol-2-yl)(3-methylpiperidin-1-yl)methanone
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Overview
Description
(5-fluoro-1H-indol-2-yl)(3-methylpiperidin-1-yl)methanone: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a fluorinated indole moiety and a piperidine ring, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1H-indol-2-yl)(3-methylpiperidin-1-yl)methanone typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Piperidine Ring Formation: The piperidine ring can be synthesized through the reductive amination of a suitable ketone with methylamine, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced methanone derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
(5-fluoro-1H-indol-2-yl)(3-methylpiperidin-1-yl)methanone:
Mechanism of Action
The mechanism of action of (5-fluoro-1H-indol-2-yl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
(5-fluoro-1H-indol-2-yl)(3-methylpiperidin-1-yl)methanone: can be compared with other indole derivatives to highlight its uniqueness:
Properties
Molecular Formula |
C15H17FN2O |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
(5-fluoro-1H-indol-2-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H17FN2O/c1-10-3-2-6-18(9-10)15(19)14-8-11-7-12(16)4-5-13(11)17-14/h4-5,7-8,10,17H,2-3,6,9H2,1H3 |
InChI Key |
YMXXNPQXTCIMIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
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